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Compound of Interest

Compound Name: 2-(1-Cyclohexenyl)ethylamine

Cat. No.: B057816

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 2-(1-cyclohexenyl)ethylamine (CAS No. 3399-73-3, Molecular Formula: CsHisN,
Molecular Weight: 125.21 g/mol ). The following sections detail its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for
clarity and ease of comparison. Detailed experimental protocols and a workflow diagram for
spectroscopic analysis are also included to support researchers in their analytical endeavors.

Spectroscopic Data Summary

The spectroscopic data for 2-(1-cyclohexenyl)ethylamine has been compiled from various
sources, including peer-reviewed literature and public chemical databases.[1][2] A summary of
the key findings is presented in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The *H and 3C NMR spectra of 2-(1-cyclohexenyl)ethylamine provide detailed information
about its proton and carbon framework.

Table 1: *H NMR Spectroscopic Data for 2-(1-Cyclohexenyl)ethylamine
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not publicly
available in

guantitative format

Table 2: 13C NMR Spectroscopic Data for 2-(1-Cyclohexenyl)ethylamine

Chemical Shift (8) ppm Assighment

Data not publicly available in quantitative format

Note: While the existence of 1H and 3C NMR spectra for 2-(1-cyclohexenyl)ethylamine is
documented, specific chemical shifts and coupling constants are not readily available in public
databases in a tabulated format. Researchers may need to consult specialized spectral
libraries or acquire the data experimentally.[1][2][3][4]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation at various frequencies.

Table 3: Key IR Absorption Bands for 2-(1-Cyclohexenyl)ethylamine
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Wavenumber (cm~?)

Intensity Assignment

Data not publicly available in

guantitative format

N-H stretch (amine)

Data not publicly available in
quantitative format

C-H stretch (alkene)

Data not publicly available in

guantitative format

C-H stretch (alkane)

Data not publicly available in

guantitative format

C=C stretch (alkene)

Data not publicly available in
guantitative format

N-H bend (amine)

Note: The IR spectrum of 2-(1-cyclohexenyl)ethylamine has been reported, but a detailed

peak list is not publicly accessible. The expected characteristic absorption bands are listed

above based on the compound's functional groups.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation. The electron ionization

mass spectrum of 2-(1-cyclohexenyl)ethylamine is available through the NIST WebBook.[2]

Table 4. Mass Spectrometry Data for 2-(1-Cyclohexenyl)ethylamine
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miz Relative Intensity (%) Putative Fragment
125 ~15 [M]* (Molecular lon)
96 ~40 [M - CH2NH2]*

81 ~100 [CeHo]*

79 ~60 [CeH7]*

67 ~45 [CsH7]*

53 ~30 [CaHs]*

41 ~55 [C3Hs]*

30 ~50 [CH2NH2]*

Note: The relative intensities are estimated from the graphical representation of the mass
spectrum.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a small organic molecule like 2-(1-cyclohexenyl)ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of 2-(1-cyclohexenyl)ethylamine is prepared by dissolving
approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDClI;s,
DMSO-ds). A small amount of tetramethylsilane (TMS) is added as an internal standard (O

ppm).

e Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer (e.g., 300, 400, or 500 MHz).

e 1H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range (typically 0-12 ppm), and a
relaxation delay of 1-5 seconds.
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13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a
spectrum with single lines for each unique carbon atom. A wider spectral width is required
(typically 0-220 ppm). Due to the lower natural abundance and sensitivity of the 13C nucleus,
a larger number of scans and a longer acquisition time are generally necessary.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 2-(1-cyclohexenyl)ethylamine, the spectrum
is conveniently obtained using an Attenuated Total Reflectance (ATR) accessory. A small
drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.
The sample is then applied, and the sample spectrum is acquired. The final spectrum is
presented in terms of transmittance or absorbance versus wavenumber (typically 4000-400
cm™1). A typical acquisition involves the co-addition of 16 to 32 scans at a resolution of 4
cm~L,

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for volatile compounds. This allows for separation from any
impurities prior to mass analysis.

lonization: Electron lonization (El) is a common method for small molecules. The sample is
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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